An In-depth Technical Guide to 1,12-Dodecanediol: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1,12-Dodecanediol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,12-Dodecanediol, a long-chain aliphatic diol, is a versatile chemical compound with significant applications across various industries, including cosmetics, polymers, and pharmaceuticals. Its unique molecular structure, featuring a twelve-carbon backbone with hydroxyl groups at both ends, imparts a desirable combination of hydrophobicity and reactivity. This technical guide provides a comprehensive overview of the CAS number, physicochemical properties, synthesis protocols, and key applications of 1,12-Dodecanediol, with a particular focus on its relevance to research and drug development.
Core Properties of 1,12-Dodecanediol
The fundamental properties of 1,12-Dodecanediol are summarized below, providing essential data for its handling, application, and analysis.
CAS Number: 5675-51-4[1][2][3][4]
Synonyms: Dodecamethylene glycol[1][2]
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₆O₂ | [1][2][4] |
| Molecular Weight | 202.33 g/mol | [1][2][3] |
| Appearance | White powder or crystals | [1][5] |
| Melting Point | 79-84 °C | [1] |
| Boiling Point | 188-190 °C at 12 mmHg; 324 °C at 1013 hPa | [1][6] |
| Density | 1.032 g/cm³ | [1] |
| Solubility | Soluble in alcohol and warm ether. Insoluble in water and petroleum ether. | [7][8][9] |
| Flash Point | 176 °C (348.8 °F) - closed cup | [10] |
| Autoignition Temperature | 300 °C | [11] |
Synthesis of 1,12-Dodecanediol
1,12-Dodecanediol can be synthesized through various chemical routes. Two common laboratory-scale methods are the reduction of dodecanedioic acid and the Baeyer-Villiger oxidation of cyclododecanone followed by reduction of the resulting lactone.
Experimental Protocol: Synthesis via Reduction of Dodecanedioic Acid
This protocol details the reduction of dodecanedioic acid to 1,12-dodecanediol using a hydrogenation catalyst.
Materials:
-
Dodecanedioic acid (DDDA)
-
Methanol
-
Ruthenium on carbon (e.g., 2% Ru/C) catalyst
-
High-pressure autoclave reactor equipped with a stirrer and temperature control
-
Filtration apparatus
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Esterification (optional but recommended): In a round-bottom flask, suspend dodecanedioic acid in methanol. Add a catalytic amount of a strong acid (e.g., sulfuric acid). Reflux the mixture for 4-6 hours to form dimethyl dodecanedioate. This step converts the diacid to its methyl ester, which can be more readily reduced.
-
Hydrogenation:
-
Charge the high-pressure autoclave with dimethyl dodecanedioate (or dodecanedioic acid) and the ruthenium on carbon catalyst (typically 1-5% by weight of the substrate).
-
Add a suitable solvent, such as methanol.
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 atm).
-
Heat the reactor to the target temperature (e.g., 150-200 °C) with continuous stirring.
-
Maintain these conditions for 8-12 hours, monitoring the hydrogen uptake to determine the reaction's progress.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent from the filtrate using a rotary evaporator.
-
The crude 1,12-dodecanediol can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a white crystalline solid.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized 1,12-dodecanediol using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point determination.
-
Applications in Research and Drug Development
The unique properties of 1,12-dodecanediol make it a valuable building block and excipient in various research and pharmaceutical applications.
-
Polymer Synthesis: 1,12-Dodecanediol is a key monomer in the synthesis of polyesters and polyurethanes.[1] The long, flexible twelve-carbon chain imparts hydrophobicity, flexibility, and lower melting points to the resulting polymers, making them suitable for applications such as biodegradable materials for drug delivery and tissue engineering.
-
Drug Formulation: It is explored as a potential excipient in drug formulations to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1] Its role as an emollient and stabilizer is also utilized in topical and transdermal drug delivery systems.[1]
-
Cosmetic and Personal Care Formulations: In cosmetics, 1,12-dodecanediol functions as an emollient, moisturizer, and stabilizer in creams and lotions, contributing to improved skin hydration and texture.[1] Its low toxicity profile makes it suitable for products intended for sensitive skin.
-
Surfactant Production: This diol is used in the synthesis of non-ionic surfactants, which are crucial components in detergents and cleaning products.[1]
-
Lubricants: 1,12-Dodecanediol is incorporated into lubricant formulations, where it provides excellent viscosity and thermal stability.[1]
Experimental Workflow: Polyester Synthesis using 1,12-Dodecanediol
The following diagram illustrates a typical workflow for the synthesis of a polyester, such as poly(dodecylene adipate), from 1,12-dodecanediol and a dicarboxylic acid via melt polycondensation.
Caption: Workflow for polyester synthesis via melt polycondensation.
Safety and Handling
1,12-Dodecanediol is generally considered to be of low toxicity. According to available Safety Data Sheets (SDS), it is not classified as a hazardous substance.[5] However, standard laboratory safety practices should always be observed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound.
-
Inhalation: Avoid breathing dust. Ensure adequate ventilation. If inhaled, move to fresh air.[5]
-
Skin Contact: Avoid contact with skin. In case of contact, wash off immediately with plenty of water.[5]
-
Eye Contact: In case of contact with eyes, rinse immediately with plenty of water.[5]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[8] Keep away from oxidizing agents.[7]
This technical guide provides a foundational understanding of 1,12-dodecanediol for professionals in research and development. The provided data and protocols are intended to facilitate its effective and safe use in various scientific and industrial applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US20150025279A1 - Process for producing dodecane-1,12-diol by reduction of lauryl lactone produced from the oxidation of cyclododecanone - Google Patents [patents.google.com]
- 4. Dodecanedioic acid synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. US3087963A - Preparation of 1, 12-dodecanedioic acid - Google Patents [patents.google.com]
- 7. iscientific.org [iscientific.org]
- 8. researchgate.net [researchgate.net]
- 9. iris.uniroma1.it [iris.uniroma1.it]
- 10. Synthesis and Characterization of Poly(butylene glycol adipate-co-terephthalate/diphenylsilanediol adipate-co-terephthalate) Copolyester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
